Methyl 3-(3-chloro-4-methylphenyl)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-chloro-4-methylphenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(3-chloro-4-methylphenyl)-2-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-4-methylphenyl)-2-oxopropanoate typically involves the esterification of 3-(3-chloro-4-methylphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-4-methylphenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(3-chloro-4-methylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-4-methylphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with the target site. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-2-oxopropanoate
- Methyl 3-(3-bromo-4-methylphenyl)-2-oxopropanoate
- Methyl 3-(3-chloro-4-ethylphenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(3-chloro-4-methylphenyl)-2-oxopropanoate is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 3-(3-chloro-4-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11ClO3/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
FFRRYOCCBZUBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.